N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine
Description
N-(4-bromobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a tetrazole derivative characterized by a 4-bromobenzyl group and a prop-2-en-1-yl substituent on the tetrazole ring. The brominated benzyl moiety enhances lipophilicity and may influence receptor binding, while the alkenyl group offers reactivity for further functionalization. This article compares the compound with structurally and functionally related analogs, emphasizing substituent effects, synthesis, and biological activities.
Properties
Molecular Formula |
C11H12BrN5 |
|---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C11H12BrN5/c1-2-7-17-15-11(14-16-17)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,15) |
InChI Key |
BUGULZDJWCNYHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMOPHENYL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under controlled conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated aromatic compound.
Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced through an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMOPHENYL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-[(4-BROMOPHENYL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The target compound shares a tetrazole core with several analogs, but differences in substituents critically alter properties:
Impact of Aromatic Substitutions
- Brominated Benzyl Groups: The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., N-benzyl derivatives) . Bromine’s electron-withdrawing effect may enhance binding to hydrophobic pockets in biological targets.
Comparison with Heterocyclic Analogs
Thiazole and Thiadiazole Derivatives
- Thiadiazole Core : Compounds like 5-(4-methylphenyl)-N-prop-2-en-1-yl-1,3,4-thiadiazol-2-amine () replace the tetrazole with a thiadiazole ring. Thiadiazoles are less polar but offer similar hydrogen-bonding capacity, often associated with antioxidant or antiproliferative activities .
- Thiazol-2-imine Derivatives : Hydrobromide salts of thiazol-2-imines () with prop-2-en-1-yl groups demonstrate antihypertensive effects, suggesting that the alkenyl substituent may enhance cardiovascular activity across heterocyclic systems .
Tetrazole Derivatives
Tetrazole Derivatives
- Antioxidant Potential: Thiazole derivatives with benzylidene groups () exhibit antioxidant properties, though tetrazoles’ superior metabolic stability may offer advantages in drug design .
Physicochemical Properties
- Solubility : Methoxy-substituted derivatives (e.g., compound in ) may exhibit better aqueous solubility due to polar interactions.
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